molecular formula C14H12ClFN4O B2365023 N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097867-11-1

N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2365023
CAS No.: 2097867-11-1
M. Wt: 306.73
InChI Key: YDZVEXXBWWNBIZ-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridazine ring with an azetidine moiety, which is further substituted with a 2-chloro-4-fluorobenzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of 2-chloro-4-fluorobenzoyl chloride, which is then reacted with azetidine to form the intermediate N-(2-chloro-4-fluorobenzoyl)azetidine. This intermediate is subsequently coupled with pyridazin-3-amine under suitable reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the azetidine and pyridazine rings .

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4O/c15-12-6-9(16)3-4-11(12)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVEXXBWWNBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)NC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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